Aluminium 2-ethylhexanoate

Vue d'ensemble

Description

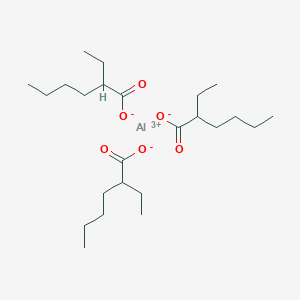

Aluminium 2-ethylhexanoate is an organometallic compound with the chemical formula C16H31AlO5. It is a white powder or crystalline substance that is moderately soluble in organic solvents such as ether and alcohol. This compound is known for its good thermal stability and antioxidant properties, making it useful in various industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminium 2-ethylhexanoate can be synthesized through the reaction of aluminium hydroxide with 2-ethylhexanoic acid. The reaction typically requires controlled temperature conditions and the presence of a dry nitrogen atmosphere to prevent moisture interference .

Industrial Production Methods: In industrial settings, this compound is often produced using a low-temperature atmospheric-pressure chemical vapor deposition method. This process involves heating this compound at temperatures between 280-300°C, where the generated gas is carried by nitrogen gas .

Analyse Des Réactions Chimiques

Types of Reactions: Aluminium 2-ethylhexanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form aluminium oxide.

Substitution: It can participate in substitution reactions with other carboxylates or ligands.

Common Reagents and Conditions:

Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.

Substitution: Typically involves other carboxylic acids or ligands under controlled temperature and pressure conditions.

Major Products:

Oxidation: Produces aluminium oxide.

Substitution: Results in the formation of new organometallic compounds with different ligands.

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of aluminium 2-ethylhexanoate involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with molecular targets such as carboxylate groups and other ligands, promoting the formation of new chemical bonds. This compound’s effectiveness in catalysis is attributed to its ability to stabilize transition states and lower activation energy barriers .

Comparaison Avec Des Composés Similaires

- Aluminium tris(2-ethylhexanoate)

- Aluminium octoate

- Aluminium caprylate

Comparison: Aluminium 2-ethylhexanoate is unique due to its moderate solubility in organic solvents and its excellent thermal stability. Compared to aluminium tris(2-ethylhexanoate) and aluminium octoate, it offers better performance in catalytic applications due to its specific molecular structure and reactivity .

Activité Biologique

Aluminium 2-ethylhexanoate (C24H45AlO6) is an organoaluminium compound that has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine. This article explores the biological activity of this compound, focusing on its toxicity, bioavailability, and effects on human health, as well as relevant case studies and research findings.

This compound is a metal carboxylate formed by the reaction of aluminium with 2-ethylhexanoic acid. Its structure consists of an aluminium ion coordinated with six oxygen atoms from the carboxylate groups. This coordination plays a crucial role in its reactivity and biological interactions.

Toxicokinetics

The bioavailability of aluminium compounds varies significantly depending on the route of exposure. For this compound, studies indicate that:

- Inhalation Exposure : Approximately 2% bioavailability.

- Oral Exposure : Bioavailability ranges from 0.1% to 0.4%, influenced by dietary factors such as citrate presence and acidic pH .

The compound's absorption can be affected by other elements; for instance, higher iron levels in the body may reduce aluminium absorption due to competition for transport mechanisms .

Health Risks

Research has shown that prolonged exposure to aluminium can lead to various health issues:

- Neurotoxicity : There is evidence suggesting a potential link between aluminium exposure and neurodegenerative diseases such as Alzheimer's disease (AD). In vitro studies indicate that aluminium can promote the aggregation of β-amyloid peptides, which are associated with AD pathology .

- Hematopoietic Effects : Aluminium exposure may interfere with hematopoiesis, particularly in individuals with iron deficiency, leading to increased levels of free transferrin that can bind aluminium .

Neurotoxicity Studies

A notable study examined the effects of dietary aluminium on transgenic mice engineered to develop Alzheimer's-type amyloid pathology. Mice fed diets high in aluminium showed increased levels of amyloid plaques compared to controls, indicating a potential exacerbation of neurodegenerative processes by aluminium .

Human Health Risk Assessment

A comprehensive risk assessment highlighted that individuals with sustained serum aluminium levels above 1-2 μg/L may be at increased risk for bone abnormalities. The assessment emphasized the need for further epidemiological studies to better understand the health impacts of long-term exposure to aluminium compounds, including this compound .

Tables Summarizing Key Findings

| Study Type | Findings |

|---|---|

| Toxicokinetics | Bioavailability: Inhalation ~2%, Oral ~0.1% - 0.4% |

| Neurotoxicity (Mice) | Increased amyloid levels in mice fed high-aluminium diets |

| Health Risk Assessment | Serum aluminium levels >1-2 μg/L linked to bone abnormalities |

Propriétés

IUPAC Name |

aluminum;2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Al/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUVPCZKRKOKMU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45AlO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201337909 | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3002-63-9 | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.